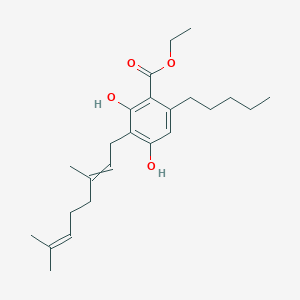
Rifamycin B diisobutylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin B diisobutylamide is a synthetic derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of gram-positive and gram-negative bacteria. Rifamycin B diisobutylamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
Rifamycin B diisobutylamide inhibits bacterial RNA polymerase by binding to a specific site on the enzyme, which prevents the enzyme from synthesizing RNA. This inhibition of RNA synthesis leads to the death of bacterial cells. Rifamycin B diisobutylamide has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it an effective antibiotic.
生化和生理效应
Rifamycin B diisobutylamide has been shown to have a number of biochemical and physiological effects on bacterial cells. It inhibits the synthesis of RNA, which leads to the death of bacterial cells. It also disrupts the synthesis of proteins, which is essential for the survival of bacterial cells. Rifamycin B diisobutylamide has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
实验室实验的优点和局限性
Rifamycin B diisobutylamide has several advantages for laboratory experiments. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of bacteria. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. However, there are also some limitations to the use of rifamycin B diisobutylamide in laboratory experiments. It can be toxic to mammalian cells, which limits its use in studies involving animal models. It is also relatively expensive and difficult to obtain in large quantities.
未来方向
There are several future directions for research on rifamycin B diisobutylamide. One area of research is the development of new antibiotics based on the structure of rifamycin B diisobutylamide. Another area of research is the development of new diagnostic tests for bacterial infections using rifamycin B diisobutylamide. Additionally, further studies are needed to investigate the potential use of rifamycin B diisobutylamide in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria.
合成方法
Rifamycin B diisobutylamide is synthesized by modifying the chemical structure of rifamycin B. The synthesis involves the reaction of rifamycin B with isobutylamine and isobutyl chloroformate in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure rifamycin B diisobutylamide.
科学研究应用
Rifamycin B diisobutylamide has been used extensively in scientific research for its ability to inhibit bacterial RNA polymerase. It has been used to study the transcriptional regulation of bacterial genes, the mechanism of action of other antibiotics, and the development of new antibiotics. Rifamycin B diisobutylamide has also been used in the development of diagnostic tests for bacterial infections.
属性
CAS 编号 |
16784-05-7 |
|---|---|
产品名称 |
Rifamycin B diisobutylamide |
分子式 |
C47H66N2O13 |
分子量 |
867 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+ |
InChI 键 |
MKESTUWPTLCKOK-LPXJNVAJSA-N |
手性 SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
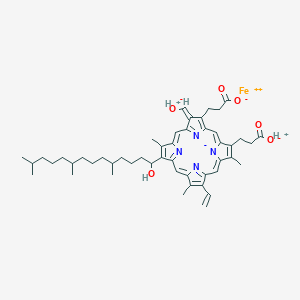
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
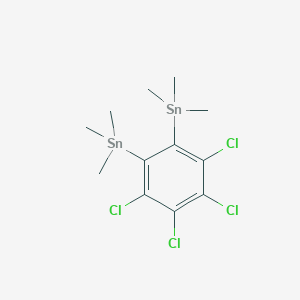
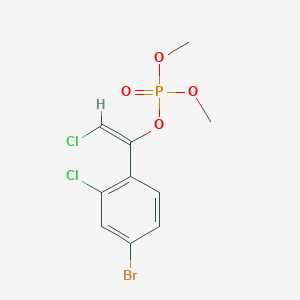
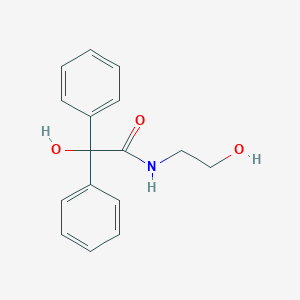
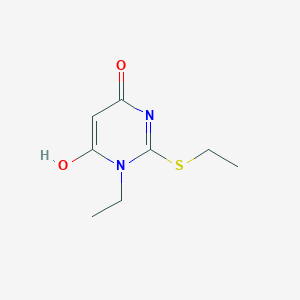
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
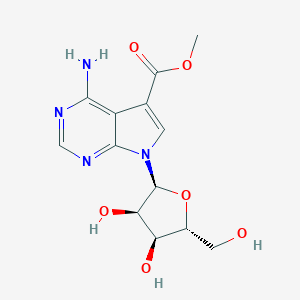
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
